molecular formula C23H32N2O4S2 B2911533 2-Methyl-1,4-bis(2,3,4-trimethylbenzenesulfonyl)piperazine CAS No. 433698-09-0

2-Methyl-1,4-bis(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No. B2911533
M. Wt: 464.64
InChI Key: HIXFOJDWMBINMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are found in many drugs, including those used to treat angina pectoris such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazines can also vary greatly depending on the substituents. Piperazines can undergo a variety of reactions, including those typical of other secondary amines . Without specific information on “2-Methyl-1,4-bis(2,3,4-trimethylbenzenesulfonyl)piperazine”, it’s difficult to provide a detailed analysis of its chemical reactions.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “2-Methyl-1,4-bis(2,3,4-trimethylbenzenesulfonyl)piperazine”, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions in the study of piperazines likely involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the piperazine structure .

properties

IUPAC Name

2-methyl-1,4-bis[(2,3,4-trimethylphenyl)sulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-15-8-10-22(20(6)18(15)4)30(26,27)24-12-13-25(17(3)14-24)31(28,29)23-11-9-16(2)19(5)21(23)7/h8-11,17H,12-14H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXFOJDWMBINMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-bis((2,3,4-trimethylphenyl)sulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.